molecular formula C11H16ClNO4 B1522895 2-Amino-4,5-diethoxybenzoic acid hydrochloride CAS No. 1258641-18-7

2-Amino-4,5-diethoxybenzoic acid hydrochloride

Cat. No.: B1522895
CAS No.: 1258641-18-7
M. Wt: 261.7 g/mol
InChI Key: CDPLSLZEVHETNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4,5-diethoxybenzoic acid hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO4 and its molecular weight is 261.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It has been suggested that it may have an impact on the respiratory system .

Mode of Action

It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff

Biochemical Pathways

It is known to be used in organic synthesis , suggesting that it may participate in various biochemical reactions.

Result of Action

2-Amino-4,5-diethoxybenzoic acid hydrochloride has been described as a potent antitumor agent that inhibits the growth of tumor cells . It has been shown to inhibit the production of epidermal growth factor (EGF) and plays a role in the inhibition of tumor cell proliferation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is soluble in methanol and water , suggesting that its action could be influenced by the solvent environment. It is also sensitive to oxidation and light , indicating that these environmental factors could affect its stability and efficacy.

Properties

IUPAC Name

2-amino-4,5-diethoxybenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4.ClH/c1-3-15-9-5-7(11(13)14)8(12)6-10(9)16-4-2;/h5-6H,3-4,12H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPLSLZEVHETNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C(=O)O)N)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258641-18-7
Record name Benzoic acid, 2-amino-4,5-diethoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258641-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4,5-diethoxybenzoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-4,5-diethoxybenzoic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Amino-4,5-diethoxybenzoic acid hydrochloride
Reactant of Route 4
2-Amino-4,5-diethoxybenzoic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Amino-4,5-diethoxybenzoic acid hydrochloride
Reactant of Route 6
2-Amino-4,5-diethoxybenzoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.